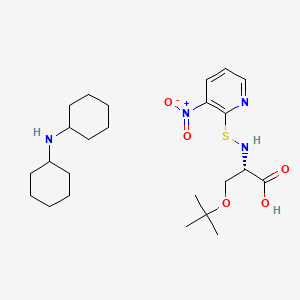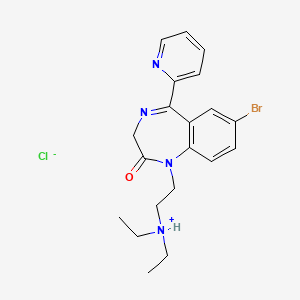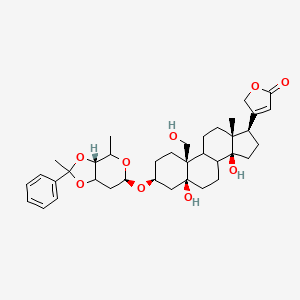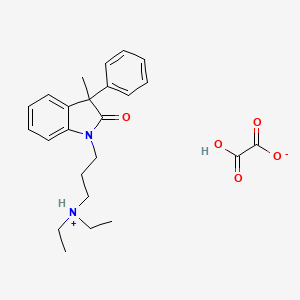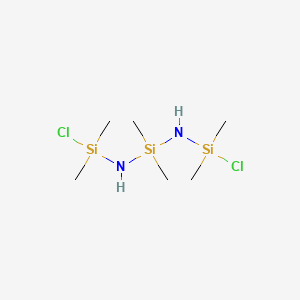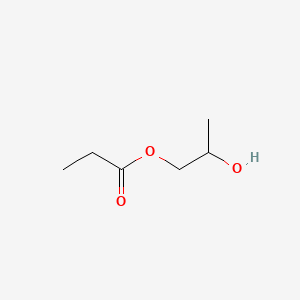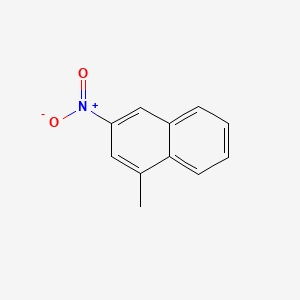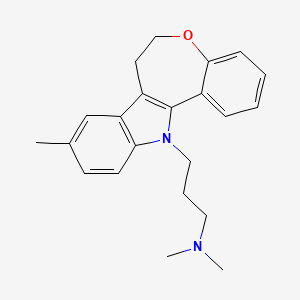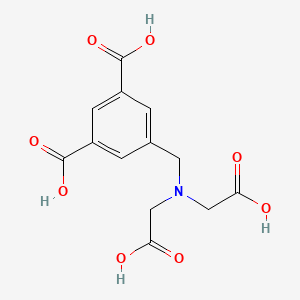
5-((Bis(carboxymethyl)amino)methyl)isophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Bis(carboxymethyl)amino)methyl)isophthalic acid is an organic compound with the molecular formula C13H13NO8 and a molecular weight of 311.24 g/mol . This compound is known for its unique structure, which includes a 1,3-benzenedicarboxylic acid core with a bis(carboxymethyl)amino group attached to the 5-position. It is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Bis(carboxymethyl)amino)methyl)isophthalic acid typically involves the reaction of isophthalic acid with bis(carboxymethyl)amine under controlled conditions. The reaction is carried out in a solvent such as water or an organic solvent, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
5-((Bis(carboxymethyl)amino)methyl)isophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
5-((Bis(carboxymethyl)amino)methyl)isophthalic acid is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-((Bis(carboxymethyl)amino)methyl)isophthalic acid involves its ability to chelate metal ions and form stable complexes. This property is utilized in various applications, such as catalysis and drug delivery. The compound interacts with metal ions through its carboxyl and amino groups, forming coordination bonds that stabilize the metal ion and enhance its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzenedicarboxylic acid: This compound shares the same core structure but lacks the bis(carboxymethyl)amino group.
5-Hydroxyisophthalic acid: Similar in structure but contains a hydroxyl group instead of the bis(carboxymethyl)amino group.
Uniqueness
5-((Bis(carboxymethyl)amino)methyl)isophthalic acid is unique due to its ability to form stable complexes with metal ions, making it valuable in various applications such as catalysis, drug delivery, and the synthesis of advanced materials .
Propriétés
Formule moléculaire |
C13H13NO8 |
|---|---|
Poids moléculaire |
311.24 g/mol |
Nom IUPAC |
5-[[bis(carboxymethyl)amino]methyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C13H13NO8/c15-10(16)5-14(6-11(17)18)4-7-1-8(12(19)20)3-9(2-7)13(21)22/h1-3H,4-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
Clé InChI |
PGSBDBSMCGVPOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(=O)O)C(=O)O)CN(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


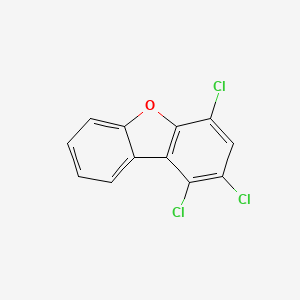
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate](/img/structure/B13748438.png)
![1-[3'-[[6-(dimethylamino)-3-pyridinyl]methyl]-2'-fluoro-6'-methoxy[1,1'-biphenyl]-3-yl]Ethanone](/img/structure/B13748446.png)
